molecular formula C9H14ClNO2 B1525070 2-Amino-2-(2-methoxyphenyl)ethan-1-ol hydrochloride CAS No. 1311318-42-9

2-Amino-2-(2-methoxyphenyl)ethan-1-ol hydrochloride

Cat. No. B1525070
M. Wt: 203.66 g/mol
InChI Key: QOAVNXAFMBMWPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-2-(2-methoxyphenyl)ethan-1-ol hydrochloride is a unique chemical compound. It has the empirical formula C9H13NO2 and a molecular weight of 167.21 . The IUPAC name for this compound is 2-amino-1-(2-methoxyphenyl)ethanol hydrochloride .


Molecular Structure Analysis

The InChI code for 2-Amino-2-(2-methoxyphenyl)ethan-1-ol hydrochloride is 1S/C9H13NO2.ClH/c1-12-9-5-3-2-4-7(9)8(11)6-10;/h2-5,8,11H,6,10H2,1H3;1H . This indicates the presence of a methoxyphenyl group attached to a carbon atom, which is also attached to an amino group and a hydroxyl group .


Physical And Chemical Properties Analysis

2-Amino-2-(2-methoxyphenyl)ethan-1-ol hydrochloride is a powder with a melting point of 183-184°C . Its molecular weight is 203.67 , and its InChI code is 1S/C9H13NO2.ClH/c1-12-9-5-3-2-4-7(9)8(11)6-10;/h2-5,8,11H,6,10H2,1H3;1H .

Scientific Research Applications

Metabolic Pathways and Toxicology

  • In Vivo Metabolism Studies : A study on the in vivo metabolism of a related compound, 4-bromo-2,5-dimethoxyphenethylamine (2C-B), in rats revealed various metabolic pathways and identified several metabolites. This indicates the compound's interaction and transformation within biological systems, which could be relevant for pharmacokinetics and toxicology studies (Kanamori et al., 2002).

  • Pesticide Metabolism and Enantioselectivity : Research on methoxychlor, a pesticide, showed its metabolism by human cytochromes P450 and the formation of chiral metabolites with different biological activities. This research can be relevant for understanding the metabolism, action mechanism, and environmental impact of similar chlorinated hydrocarbon compounds (Hu & Kupfer, 2002).

Chemical Stability and Pyrolysis Products

  • Pyrolysis and Stability Assessment : A study investigating the pyrolysis of 2-amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone hydrochloride (bk-2C-B), a compound structurally related to the one , provided insights into its chemical stability and the formation of potentially toxic pyrolysis products. Such studies are crucial for assessing the safety and environmental impact of chemical substances (Texter et al., 2018).

Environmental Impact and Biodegradation

  • Biodegradation by Intestinal Bacteria : Research has demonstrated the biodegradation of methoxychlor, a compound with some structural similarities, by human intestinal bacterium Eubacterium limosum. This study provides insights into the potential biodegradation pathways and environmental fate of related compounds (Yim et al., 2008).

  • Dechlorination by Environmental Bacteria : A study on the dechlorination of methoxychlor by various environmental bacterial species highlights the potential environmental transformation and degradation pathways of chlorinated compounds, which can be relevant for ecological risk assessments and environmental management (Satsuma & Masuda, 2012).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-amino-2-(2-methoxyphenyl)ethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2.ClH/c1-12-9-5-3-2-4-7(9)8(10)6-11;/h2-5,8,11H,6,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOAVNXAFMBMWPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(CO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-2-(2-methoxyphenyl)ethan-1-ol hydrochloride

CAS RN

1311318-42-9
Record name 2-amino-2-(2-methoxyphenyl)ethan-1-ol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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